tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C11H18N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and an aminopropynyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: Starting from commercially available precursors, the azetidine ring can be constructed through cyclization reactions.
Introduction of the aminopropynyl group: This step involves the addition of a 3-aminoprop-1-yn-1-yl group to the azetidine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Protection of the carboxyl group: The carboxyl group is protected as a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropynyl group, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the aminopropynyl group, leading to different reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: Its structural features may confer biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropynyl group may facilitate binding to active sites, while the azetidine ring and tert-butyl ester group contribute to the overall stability and reactivity of the compound. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
- tert-Butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate is unique due to the presence of the aminopropynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this specific functional group or possess different substituents .
Properties
CAS No. |
2355374-11-5 |
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Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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